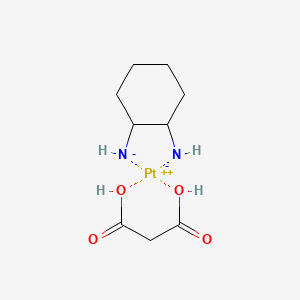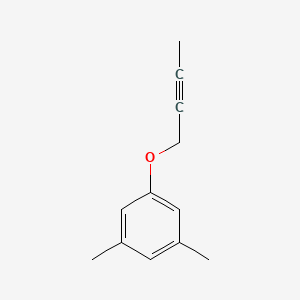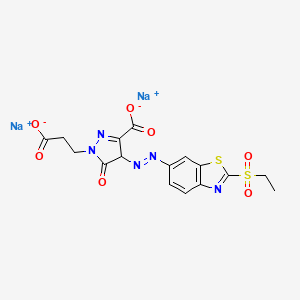
1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Azo Coupling Reaction: The azo group is introduced by coupling the pyrazole derivative with a diazonium salt derived from 2-(ethylsulfonyl)-6-benzothiazole.
Carboxylation and Propanoic Acid Formation: The carboxyl group is introduced through carboxylation reactions, and the propanoic acid moiety is formed through subsequent reactions.
Sodium Salt Formation: The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as crystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which can interact with biological targets. The benzothiazole moiety may also play a role in binding to specific sites, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-1-propanoic acid derivatives: Compounds with similar pyrazole and propanoic acid structures.
Azo compounds: Other azo compounds with different substituents on the benzothiazole ring.
Benzothiazole derivatives: Compounds with similar benzothiazole structures but different functional groups.
Uniqueness
1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo group, pyrazole ring, and benzothiazole moiety makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
72639-35-1 |
|---|---|
Formule moléculaire |
C16H13N5Na2O7S2 |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
disodium;1-(2-carboxylatoethyl)-4-[(2-ethylsulfonyl-1,3-benzothiazol-6-yl)diazenyl]-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H15N5O7S2.2Na/c1-2-30(27,28)16-17-9-4-3-8(7-10(9)29-16)18-19-12-13(15(25)26)20-21(14(12)24)6-5-11(22)23;;/h3-4,7,12H,2,5-6H2,1H3,(H,22,23)(H,25,26);;/q;2*+1/p-2 |
Clé InChI |
IHBSVIKSKQPVGD-UHFFFAOYSA-L |
SMILES canonique |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N=NC3C(=NN(C3=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



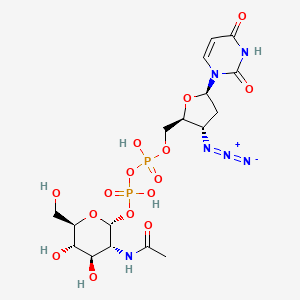
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
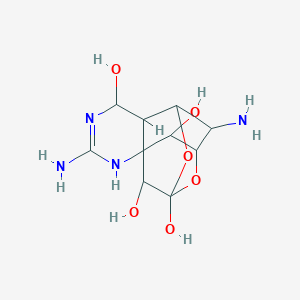
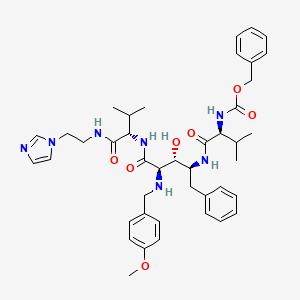
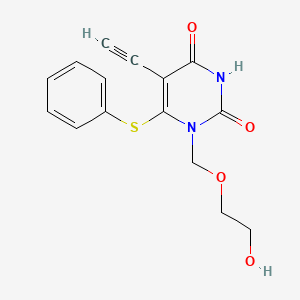
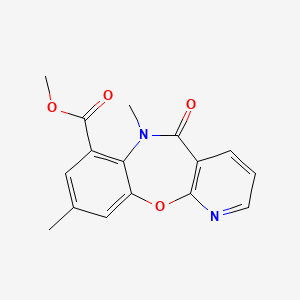

![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)

